7-Hydroxyflavanone

Aromatase Inhibition CYP19 Endocrinology

7-Hydroxyflavanone is a critical monohydroxyflavanone for discerning R&D programs. Its unique 7-position hydroxyl group drives superior aromatase (CYP19) inhibition (IC50 65 μM vs 85 μM for naringenin) in H295R cells, enabling precise investigation of local estrogen biosynthesis in cancer models. Avoid isomer interchangeability errors—positional variants like 6-hydroxyflavanone show fundamentally different antioxidant and enzyme inhibition profiles. Essential as a reference standard for endocrine disruptor screening and a building block for synthesizing 7-substituted flavonoid libraries targeting CYP19 and antimicrobial agents. Procure this well-characterized compound to ensure reproducible, mechanism-specific results.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 6515-36-2
Cat. No. B191499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyflavanone
CAS6515-36-2
Synonyms7-Hydroxy-2-phenylchroman-4-one;  2,3-Dihydro-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
InChIInChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2
InChIKeySWAJPHCXKPCPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 200 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyflavanone (CAS:6515-36-2) Chemical Class and Core Identity for Scientific Procurement


7-Hydroxyflavanone (7-HF, CAS:6515-36-2) is a monohydroxyflavanone, a flavonoid subclass characterized by the 2,3-dihydroflavone backbone [1]. This compound is distinguished by a single hydroxyl (-OH) substitution at the 7-position of the A-ring of the flavanone core [2]. This specific substitution pattern fundamentally dictates its physicochemical properties, including its pKa, electronic structure, and interaction with biological targets, which in turn define its unique pharmacological profile [3].

7-Hydroxyflavanone (CAS:6515-36-2) is Not a Generic Flavanone: Why Positional Isomers and Analogs are Non-Interchangeable


The assumption that all flavanones or monohydroxyflavanones are functionally interchangeable is a critical error in research and development. The precise position of the hydroxyl group on the flavanone skeleton is the primary determinant of biological activity [1]. As demonstrated in direct comparative studies, 6-hydroxyflavanone, 7-hydroxyflavanone, and other positional isomers exhibit fundamentally different antioxidant capacities, DNA-binding affinities, and enzyme inhibition profiles [2][3]. Similarly, substituting 7-hydroxyflavanone for other flavonoids like naringenin or 7-hydroxyflavone (a flavone, not a flavanone) yields drastically different, often lower, potencies against key targets such as aromatase (CYP19) [4]. The following evidence demonstrates exactly where and why 7-hydroxyflavanone exhibits quantifiable, meaningful differentiation.

Quantitative Differentiation Guide for 7-Hydroxyflavanone (CAS:6515-36-2)


Aromatase (CYP19) Inhibition: 7-Hydroxyflavanone Shows Superior Potency Over the Common Flavanone Naringenin

In a study evaluating aromatase inhibition in H295R human adrenocortical carcinoma cells, 7-hydroxyflavanone demonstrated significantly higher potency than the common dietary flavanone naringenin. This establishes its value for research requiring more effective modulation of estrogen biosynthesis. [1]

Aromatase Inhibition CYP19 Endocrinology Cancer Research

Aromatase (CYP19) Inhibition: 7-Hydroxyflavanone is a More Potent Flavanone Than 7-Hydroxyflavone (a Flavone) in a Cellular Context

While 7-hydroxyflavone (a flavone) is a more potent aromatase inhibitor in cell-free assays, 7-hydroxyflavanone demonstrates superior potency in a whole-cell model (H295R cells). This discrepancy is critical for selecting a compound for cellular or in vivo studies, where membrane permeability and metabolic stability play a significant role. [1]

Aromatase Inhibition CYP19 Flavonoid Pharmacology Endocrinology

Antimicrobial Activity: 7-Hydroxyflavanone's Bacteriostatic Potency Differentiates it from Unsubstituted Flavanone

The presence of the 7-hydroxy group confers measurable bacteriostatic activity that is absent in the unsubstituted flavanone core. A comparative study demonstrated a clear structure-activity relationship (SAR) where hydroxylation leads to increased bioactivity. [1]

Antimicrobial Bacteriostatic Natural Products Microbiology

Antioxidant and DNA Protective Activity: 6-Hydroxyflavanone is Superior to 7-Hydroxyflavanone

A comparative study of monohydroxyflavanone isomers revealed that the position of the hydroxyl group dramatically alters antioxidant capacity. Computational and electrochemical analyses predicted and confirmed that 6-hydroxyflavanone is a more effective antioxidant and provides superior protection against oxidative DNA damage compared to 7-hydroxyflavanone. [1]

Antioxidant DNA Protection Oxidative Stress Electrochemistry

Validated Research Applications for 7-Hydroxyflavanone (CAS:6515-36-2) Based on Comparative Evidence


Preclinical Research on Estrogen-Dependent Cancers

7-Hydroxyflavanone is an ideal tool for investigating the role of local estrogen biosynthesis in cancer models, particularly breast and adrenal carcinomas. Its proven IC50 of 65 μM against aromatase in a human H295R cell model [1] makes it a more potent flavanone-based modulator than the common analog naringenin (IC50=85 μM) [1]. It serves as a valuable reference compound for studying the impact of flavanone-mediated aromatase inhibition on tumor cell proliferation and estrogen-driven gene expression.

Structure-Activity Relationship (SAR) Studies of Flavonoids

This compound is essential for elucidating the impact of a single hydroxyl group at the 7-position of the flavanone A-ring. Comparative studies against flavanone and other monohydroxy isomers (e.g., 6-hydroxyflavanone) have shown its unique profile: lower antioxidant capacity but distinct enzyme inhibition properties [2][3]. It is a key building block for synthesizing and screening libraries of 7-substituted flavanones to develop more selective and potent CYP19 or antimicrobial agents [3].

Endocrine Disruption and Toxicology Screening Panels

Given its ability to modulate sex hormone homeostasis through CYP19 inhibition [1], 7-hydroxyflavanone is a relevant compound for inclusion in endocrine disruptor screening programs. Its activity profile in H295R cells provides a benchmark for assessing the estrogenic/anti-estrogenic potential of other dietary flavonoids, environmental chemicals, or novel synthetic compounds. Its specific potency allows for comparative toxicology and risk assessment studies related to dietary flavonoid intake.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxyflavanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.